2-(4-chlorophenoxy)-2-methyl-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one
Description
This compound is a structurally complex molecule featuring a 4-chlorophenoxy group, a methyl-substituted propan-1-one core, and an azetidine ring functionalized with a 4-methylpyrazole moiety. The 4-chlorophenoxy moiety may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-13-8-20-22(9-13)12-14-10-21(11-14)17(23)18(2,3)24-16-6-4-15(19)5-7-16/h4-9,14H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRODEKAKCVCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Analysis
- Azetidine vs. Pyrazoline/Pyrazole Cores : The azetidine ring in the target compound introduces conformational rigidity compared to pyrazoline (five-membered dihydropyrazole) or pyrazole cores in analogs. This rigidity may enhance binding specificity to biological targets, such as enzymes or receptors .
- Substituent Effects: The 4-chlorophenoxy group distinguishes the target compound from analogs with simpler chlorophenyl or dichlorophenyl substituents. This group likely increases metabolic stability and lipophilicity compared to compounds like those in and .
Spectroscopic and Crystallographic Data
- NMR and UV Spectroscopy: The target compound’s ¹H-NMR would show signals for azetidine protons (~δ 3.5–4.0 ppm), pyrazole protons (~δ 7.5–8.5 ppm), and aromatic protons from the chlorophenoxy group (~δ 6.8–7.4 ppm). Similar patterns are observed in analogs (e.g., ).
- Crystallography : Programs like SHELXL and ORTEP are critical for resolving azetidine-pyrazole conformations. For example, the pyrazole ring in adopts a planar geometry, while azetidine’s smaller ring may induce puckering .
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